5-Bromo-2-fluoro-N-methylnicotinamide
Overview
Description
5-Bromo-2-fluoro-N-methylnicotinamide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . It is a heterocyclic building block used in various scientific research applications . This compound is known for its unique properties and versatility, making it an intriguing subject for further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-methylnicotinamide typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in bulk .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-methylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine or fluorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-2-fluoro-N-methylnicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The specific mechanism of action of 5-Bromo-2-fluoro-N-methylnicotinamide is not well-documented. like other nicotinamide derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoronicotinamide
- 2-Fluoro-N-methylnicotinamide
- 5-Bromo-N-methylnicotinamide
Uniqueness
5-Bromo-2-fluoro-N-methylnicotinamide is unique due to the presence of both bromine and fluorine atoms on the nicotinamide ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-bromo-2-fluoro-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWVKLDAAARXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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